molecular formula C18H20N2O3S B195358 Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate CAS No. 160844-75-7

Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate

Cat. No. B195358
Key on ui cas rn: 160844-75-7
M. Wt: 344.4 g/mol
InChI Key: OGAZOYHQFBSRMC-UHFFFAOYSA-N
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Patent
US08916713B2

Procedure details

Aqueous barium hydroxide octahydrate solution (prepared by dissolving 55 g, 0.174 mol of barium hydroxide octahydrate in 350 mL water) was added to a solution of ethyl-2-(3-cyano-4-isobutyloxyphenyl)-4-methyl-5-thiazole carboxylate (100 g, 0.29 mol) in tetrahydrofuran (1000 mL) and denatured spirit (300 mL). The reaction mixture was stirred at a temperature of about 60° C. for about 90 minutes to about 120 minutes. After completion of reaction, the mixture was cooled to a temperature of about 45° C. and diluted with ethyl acetate and water. The pH of the reaction mixture was adjusted to 0.5-0.8 with 6N HCl at about 35° C. The organic layer was separated and the aqueous layer was extracted with ethyl acetate. The combined organic layer was treated with activated carbon (10 g) and filtered through hyflobed. The hyflobed was washed with ethyl acetate. The combined filtrate was concentrated at a temperature of about 45° C. under reduced pressure. The residue thus obtained was dissolved in a mixture of dichloromethane (400 mL) and methanol (1000 mL) and the solution was cooled to about 0° C., stirred for about 1 hour. The solid thus obtained was filtered, washed with a precooled mixture of methanol and methylene chloride, dried under reduced pressure to give febuxostat. (Yield: 81 g, 88%)
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
1000 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-].C([O:14][C:15]([C:17]1[S:21][C:20]([C:22]2[CH:27]=[CH:26][C:25]([O:28][CH2:29][CH:30]([CH3:32])[CH3:31])=[C:24]([C:33]#[N:34])[CH:23]=2)=[N:19][C:18]=1[CH3:35])=[O:16])C.Cl>O1CCCC1.C(OCC)(=O)C.O.ClCCl.CO>[CH3:35][C:18]1[N:19]=[C:20]([C:22]2[CH:27]=[CH:26][C:25]([O:28][CH2:29][CH:30]([CH3:32])[CH3:31])=[C:24]([C:33]#[N:34])[CH:23]=2)[S:21][C:17]=1[C:15]([OH:16])=[O:14] |f:0.1.2.3.4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
350 mL
Type
reactant
Smiles
O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]
Name
Quantity
100 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(N=C(S1)C1=CC(=C(C=C1)OCC(C)C)C#N)C
Name
Quantity
1000 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
1000 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at a temperature of about 60° C. for about 90 minutes to about 120 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to a temperature of about 45° C.
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
ADDITION
Type
ADDITION
Details
The combined organic layer was treated with activated carbon (10 g)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The hyflobed was washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated at a temperature of about 45° C. under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to about 0° C.
STIRRING
Type
STIRRING
Details
stirred for about 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solid thus obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with a precooled mixture of methanol and methylene chloride
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=C(SC(=N1)C=2C=CC(=C(C2)C#N)OCC(C)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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